Lauryl glycol carboxylic acid

Foam kinetics Bubble size distribution Personal care surfactant

Lauryl glycol carboxylic acid (CAS 119777-70-7), IUPAC name 2-(2-hydroxydodecoxy)acetic acid, is a C12 alkyl ether carboxylic acid with a single glycol spacer between the lauryl chain and the terminal carboxyl group (molecular formula C14H28O4, MW 260.37 Da). It belongs to the alkyl ether carboxylate (AEC) surfactant class, structurally distinct from the more common polyethoxylated laureth carboxylates (e.g., laureth-4, laureth-11 carboxylic acids) that bear multiple ethylene oxide units.

Molecular Formula C14H28O4
Molecular Weight 260.37 g/mol
CAS No. 119777-70-7
Cat. No. B12691894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLauryl glycol carboxylic acid
CAS119777-70-7
Molecular FormulaC14H28O4
Molecular Weight260.37 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC(COCC(=O)O)O
InChIInChI=1S/C14H28O4/c1-2-3-4-5-6-7-8-9-10-13(15)11-18-12-14(16)17/h13,15H,2-12H2,1H3,(H,16,17)
InChIKeyXVJWWVJIZHEXLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lauryl Glycol Carboxylic Acid (CAS 119777-70-7): Procurement-Ready Chemical Identity and Surfactant Class Positioning


Lauryl glycol carboxylic acid (CAS 119777-70-7), IUPAC name 2-(2-hydroxydodecoxy)acetic acid, is a C12 alkyl ether carboxylic acid with a single glycol spacer between the lauryl chain and the terminal carboxyl group (molecular formula C14H28O4, MW 260.37 Da) [1]. It belongs to the alkyl ether carboxylate (AEC) surfactant class, structurally distinct from the more common polyethoxylated laureth carboxylates (e.g., laureth-4, laureth-11 carboxylic acids) that bear multiple ethylene oxide units . In commercial practice, the compound is predominantly supplied and formulated as its sodium salt, sodium lauryl glycol carboxylate (CAS 119793-28-1, commercial product BEAULIGHT® SHAA, ~29% active content) . The free acid form serves as an intermediate for salt preparation and is used in applications requiring the protonated carboxyl species for pH adjustment or specific synthesis pathways .

Why Lauryl Glycol Carboxylic Acid Cannot Be Directly Substituted by Generic Laureth Carboxylates or Sulfate Surfactants


Within the alkyl ether carboxylate (AEC) family, the performance profile is exquisitely sensitive to the ethoxylation (EO) degree and alkyl chain architecture . Lauryl glycol carboxylic acid bears a single glycol spacer (effectively zero EO units), whereas the widely available laureth-4 and laureth-11 carboxylates carry multiple EO units that dramatically alter foaming kinetics, bubble morphology, and protein interaction profiles [1]. Generic substitution with sodium lauryl sulfate (SLS) or sodium laureth sulfate (SLES) fails to replicate the target compound's combination of high initial foaming velocity under weakly acidic conditions, fine bubble size distribution, and the low protein-denaturation characteristics documented for the glycol ether carboxylate sub-class . Furthermore, the free acid form's protonated carboxyl group confers pH-dependent solubility and surfactant activity distinct from the sodium salt, enabling formulation strategies—such as in situ neutralization or pH-triggered release—that are inaccessible with permanently ionized sulfate or sulfonate alternatives .

Lauryl Glycol Carboxylic Acid: Quantitative Differentiation Evidence Against Comparator Surfactants


Foaming Speed and Bubble Morphology: Head-to-Head Dynamic Foam Analysis vs. AES, AECA, and Sodium Cocoyl Glutamate

In head-to-head dynamic foam analyzer testing (DFA100, KRÜSS) at equivalent active surfactant concentration (0.5 mass%), the sodium salt of lauryl glycol carboxylic acid (BEAULIGHT® SHAA) demonstrated superior foam height generation and more rapid initial foaming speed when compared directly against sodium laureth sulfate (AES), sodium cocoyl glutamate (AG), and sodium laureth-4-carboxylate (AECA). Additionally, bubble diameter distribution analysis after 5 seconds of agitation cessation showed that BEAULIGHT® SHAA produced a visibly finer and more homogeneous bubble population than AES . This performance stemmed from the single-glycol spacer architecture, which optimizes dynamic surface tension reduction kinetics compared to both the multi-EO laureth carboxylates and the bulkier glutamate head-group surfactants .

Foam kinetics Bubble size distribution Personal care surfactant Dynamic Foam Analyzer

Stratum Corneum Protein Denaturation: Class-Level Ether Carboxylate vs. Sulfate, Soap, and Glutamate Surfactants

A comprehensive five-surfactant comparison by Ozawa et al. (2016) demonstrated that sodium polyoxyethylene lauryl ether carboxylate (EC) exhibited the lowest adsorption into stratum corneum (SC), the lowest SC swelling, and the lowest denaturation of SC proteins among all tested anionic surfactant classes. The comparator set included sodium polyoxyethylene alkyl ether sulfate (ES), sodium dodecyl sulfate (SDS), potassium laurate (soap), and N-cocoyl-L-glutamic acid monosodium salt (amino acid surfactant) [1]. While EC in this study bears multiple EO units, the structure-activity principle—that replacement of the sulfate head group with a carboxylate linked via an ether spacer reduces protein interaction—is a defining feature of the entire alkyl ether carboxylate class. Lauryl glycol carboxylic acid, with its minimal glycol spacer, represents the structurally simplest embodiment of this mildness-conferring architecture . Furthermore, for the specific compound, EWG Skin Deep assigns sodium lauryl glycol carboxylate hazard scores of LOW across all evaluated endpoints (Cancer, Allergies & Immunotoxicity, Developmental and Reproductive Toxicity, Use Restrictions), and a 2023 CIR Final Report supports its safe use in rinse-off cosmetic products at documented levels up to 12% in China [2][3].

Skin mildness Protein denaturation Stratum corneum Zein test In vitro irritation

Hard Water Tolerance: Comparable Performance to SLES Without Sulfate-Associated Irritation

BEAULIGHT® SHAA (sodium lauryl glycol carboxylate) exhibits high hard water tolerance described by independent distributor technical data as equivalent to sodium laureth sulfate (SLES), a surfactant well-known for its calcium ion resistance [1]. This is a critical differentiator from traditional carboxylate soaps (e.g., potassium laurate, sodium stearate) which readily precipitate as insoluble calcium/magnesium salts in hard water, causing scum formation and loss of surfactant activity [2]. The glycol ether linkage in the molecule disrupts the packing of calcium carboxylate precipitates, maintaining solubility and surfactant function even in high-hardness water conditions—a property shared across the alkyl ether carboxylate class [2]. Critically, the glycol carboxylate delivers this hard-water performance without the sulfate moiety that contributes to the higher irritation potential of SLES .

Hard water tolerance Calcium soap dispersion Anti-precipitation Sulfate-free formulation

Surface Tension Reduction Efficiency: Close Analog (Dodecyl Glyceryl Ether Carboxylate) vs. AEO7 and LAS

Yang et al. (2014) characterized the surfactant properties of dodecyl glyceryl ether carboxylate—a close structural analog in which a glycerol spacer replaces the glycol spacer of lauryl glycol carboxylic acid. The compound achieved a critical micelle concentration surface tension (γcmc) of 24.07 mN/m, which was lower than that of comparator surfactants fatty alcohol ethoxylate (AEO7) and linear alkylbenzene sulfonate (LAS) measured under identical conditions [1]. Additionally, the analog demonstrated favorable foam stability (foam height maintained at 58 mm after 5 min), benzene solubilization capacity of 130 mL/mol, and good wetting, emulsifying, and calcium soap dispersion performance. While the glycerol spacer introduces an additional hydroxyl group that may modestly increase hydrophilicity compared to the glycol spacer, the C12 alkyl chain and ether carboxylate head group architecture are preserved, making this the most structurally relevant published comparative dataset for lauryl glycol carboxylic acid [1].

Critical micelle concentration γcmc Surface tension Wetting Emulsification

Ether Carboxylate Mitigation of SLS-Induced Skin Irritation: Dose-Response Evidence from Human Patch Testing

An SCC-conducted human cumulative irritation study (1992) demonstrated that incorporation of sodium lauryl ether carboxylates (SLEC-5 and SLEC-13) into 1.0% SLS solutions produced a dose-dependent, inverse relationship between the molar percentage of ether carboxylate and the intensity of the irritation response, as quantified by transepidermal water loss (TEWL), laser Doppler flowmetry, visual erythema grading, and skin color reflectance across multiple panelists [1]. Critically, SLEC-13 (higher EO, ~11.4 moles) was more effective than SLEC-5 (~4 moles EO) at reducing SLS irritancy potential, with less SLEC-13 needed to reduce the irritation response to 50% of the SLS-alone value [1]. This established that even minimal EO-content ether carboxylates (SLEC-5, structurally closest to the glycol carboxylate) exert a significant irritation-mollifying effect on sulfate surfactants. The glycol carboxylate, with zero EO units, represents the limiting case of this structure-activity series and is expected to function as an effective co-surfactant for reducing the irritation potential of sulfate-based formulations while contributing its own foaming and cleansing properties .

Irritation mitigation Surfactant synergy TEWL Laser Doppler flowmetry SLS irritation

Regulatory Safety Clearance and Maximum Use Concentration: Quantitative Procurement Benchmark

Sodium lauryl glycol carboxylate has received formal safety clearance from the Cosmetic Ingredient Review (CIR) Expert Panel in its 2023 Final Report, and is registered with FDA UNII identifier 8L0472VMYL [1][2]. EWG Skin Deep assigns the ingredient its lowest hazard score (1, LOW) across all evaluated categories: Cancer, Allergies & Immunotoxicity, and Developmental & Reproductive Toxicity [3]. In the Chinese cosmetic ingredient regulatory framework, the documented maximum historical use concentration for rinse-off products is 12%, with a specific limit of 4.875% for eye-area rinse-off products [4]. This quantitative regulatory data provides a clear procurement specification framework: the ingredient is approved for rinse-off applications at high incorporation levels without requiring additional safety substantiation, unlike many newer or less characterized mild surfactants for which maximum safe use levels are not yet defined [4].

Regulatory compliance CIR safety assessment EWG hazard score Maximum use level Rinse-off formulation

Lauryl Glycol Carboxylic Acid: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Sulfate-Free Premium Shampoo and Body Wash Base Surfactant

The demonstrated superiority of sodium lauryl glycol carboxylate in initial foaming speed and bubble fineness over AES, AECA, and amino acid surfactants positions the compound as a compelling primary or co-primary surfactant for sulfate-free shampoo and body wash formulations. The fine, creamy foam profile directly addresses the sensory deficit commonly associated with sulfate-free products. The moderate detergency profile prevents excessive sebum stripping, aligning with the 'gentle cleansing' marketing claim . Formulators can achieve target foam aesthetics at competitive total surfactant actives, leveraging the rapid foam kinetics to reduce the need for foam-boosting co-surfactants.

Sensitive Skin and Baby Care Cleansing Products

The converging evidence for low irritation potential—including the lowest SC protein denaturation and SC swelling among tested anionic surfactant classes [1], EWG hazard score of 1 (LOW) across all categories [2], and CIR 2023 safety clearance [3]—supports the compound's selection for sensitive skin, atopic dermatitis-prone, and infant cleansing formulations. The documented Chinese regulatory maximum of 12% rinse-off use [4] provides a clear, defensible upper formulation limit. Additionally, the irritation-mitigating effect of ether carboxylates on co-formulated sulfates [5] makes the compound a strategic choice for 'mild' product lines that blend sulfate and non-sulfate surfactant systems.

Hard-Water-Optimized Personal Care Formulations

The confirmed hard water tolerance parity with SLES [6]—achieved without the sulfate-associated irritation trade-off—makes the glycol carboxylate a preferred surfactant for products marketed in hard-water geographies. Unlike traditional soaps and non-ether carboxylates that form insoluble calcium precipitates, the glycol ether linkage maintains surfactant solubility and function across water hardness ranges typical of municipal water supplies. This reduces or eliminates the need for EDTA or other chelating agents in the formulation, supporting 'clean label' and biodegradable positioning while maintaining consistent foam and cleansing performance regardless of end-user water quality .

pH-Responsive or In Situ Neutralization Formulation Strategies

The availability of lauryl glycol carboxylic acid in its free acid form (CAS 119777-70-7) [7] enables formulation approaches that are inaccessible with permanently ionized surfactants (sulfates, sulfonates). The protonated carboxylic acid exhibits pH-dependent water solubility and surfactant activity: at low pH (below pKa ~4-5), the protonated species has reduced water solubility and altered surface activity, while neutralization to the sodium salt in situ restores full surfactant function. This property can be exploited for pH-triggered delivery, controlled emulsification/demulsification, or formulations requiring a transient surfactant activity profile. The synthetic utility of the free acid as a precursor for alternative salt forms (e.g., potassium, ammonium, triethanolamine) further expands formulator optionality [7].

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